molecular formula C31H30N2O12S3 B11042823 Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11042823
M. Wt: 718.8 g/mol
InChI Key: OWBNUOJVEBYXIQ-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C31H30N2O12S3

Molecular Weight

718.8 g/mol

IUPAC Name

tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H30N2O12S3/c1-30(2)25-20(15-12-14(41-3)8-9-16(15)33(30)19(36)13-32-17(34)10-11-18(32)35)31(21(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-9,12H,10-11,13H2,1-7H3

InChI Key

OWBNUOJVEBYXIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its applications. the synthesis would typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce different spiro compounds .

Scientific Research Applications

Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its complex structure, which combines multiple functional groups and a spiro core. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Biological Activity

Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro structure that combines elements of dithiole and thiopyranoquinoline systems. Its chemical formula is complex and includes multiple functional groups that may contribute to its biological activity.

Property Value
Molecular Weight[Calculated Value]
Solubility[Solubility Information]
Stability[Stability Conditions]

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show potent antimicrobial properties. The presence of the dioxopyrrolidin moiety may enhance membrane permeability, aiding in microbial inhibition .
  • Anti-cancer Properties : Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related dithiole compounds indicate potential mechanisms involving apoptosis induction and cell cycle arrest .
  • Penetration Enhancer : The compound's ability to enhance skin penetration has been noted in studies involving alkyl-substituted derivatives. This property is particularly relevant for drug delivery applications .

The mechanisms through which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:

  • Cell Membrane Interaction : The lipophilic nature of the compound suggests it may interact with cell membranes, altering their permeability.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways associated with disease progression.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have been studied for their ability to modulate ROS levels within cells, potentially contributing to their cytotoxic effects against cancer cells.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Activity : A series of 2-substituted alkyl derivatives were tested for their antimicrobial efficacy. Results indicated significant inhibition against Gram-positive bacteria with IC50 values lower than 10 μM .
  • Cancer Cell Line Studies : Research on dithiole-containing compounds revealed that they could induce apoptosis in MCF-7 breast cancer cells through a ROS-mediated pathway .

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